5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridazine core.
Introduction of Fluorobenzyl and Fluorophenyl Groups:
Final Cyclization and Purification: The final step includes cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Material Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorinated aromatic rings and thiazolopyridazine core contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: A fluorinated benzaldehyde used as a synthetic intermediate.
4-Fluorobenzylphosphonic Acid: A fluorinated benzylphosphonic acid with applications in material science.
4-Fluorobenzyl Cyanide: A fluorinated benzyl cyanide used in organic synthesis.
Uniqueness
5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its thiazolopyridazine core, which imparts unique chemical and biological properties. Its dual fluorinated aromatic rings enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(13-4-8-15(21)9-5-13)23-24(19(17)25)10-12-2-6-14(20)7-3-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZZTOUVTXIDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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